Compound Description: PPA5 is a phenylpyrimidine derivative investigated for its potential as a radiosensitizer in the treatment of lung cancer. It demonstrated over 50% inhibition of cell viability and induced cell cycle arrest at the G2/M phase.
Relevance: While PPA5 belongs to the phenylpyrimidine class and exhibits radiosensitizing properties, it is structurally distinct from N-benzyl-4-[amino]-N-methylbenzamide, lacking the benzamide core and the sulfonamide linkage. This compound is included as a related compound due to its inclusion in the same research paper investigating a series of phenylpyrimidine derivatives as potential radiosensitizers, alongside other structurally similar compounds to the target compound.
Compound Description: PPA13 is another phenylpyrimidine derivative studied alongside PPA5 for its radiosensitizing potential in lung cancer cells. It exhibited similar activity to PPA5, inhibiting cell viability by over 50% and causing cell cycle arrest at the G2/M phase.
Relevance: PPA13 shares the benzamide core with N-benzyl-4-[amino]-N-methylbenzamide, but differs significantly in the presence of a pyrimidine ring linked to the aniline nitrogen instead of the sulfonamide group. The inclusion of PPA13 as a related compound is due to its investigation in the same research as the target compound, focusing on the development of radiosensitizers with similar structural features.
Compound Description: PPA14 is a phenylpyrimidine derivative found to exhibit potent radiosensitizing properties in lung cancer cells. It significantly reduced clonogenic survival when combined with radiation therapy.
Relevance: PPA14 is structurally closer to N-benzyl-4-[amino]-N-methylbenzamide than the previous compounds, sharing both the benzenesulfonamide moiety and the phenylpyrimidine structure. The key difference lies in the absence of the N-benzyl-N-methylbenzamide group in PPA14. Its inclusion as a related compound is justified by its investigation in the same research study, focusing on radiosensitizers with structural similarities to the target compound.
Compound Description: PPA15 is a phenylpyrimidine derivative identified as a potent radiosensitizer in lung cancer cells, significantly increasing the sub-G1 cell population and affecting cell cycle regulatory proteins. It showed the strongest radiosensitizing activity among the tested compounds, effectively suppressing tumor growth in mice when combined with radiation therapy.
Relevance: PPA15 closely resembles N-benzyl-4-[amino]-N-methylbenzamide in structure, sharing the benzenesulfonamide group and the phenylpyrimidine scaffold. The primary difference is the absence of the N-benzyl-N-methylbenzamide group in PPA15. Its inclusion as a related compound is based on its investigation in the same research paper as the target compound, highlighting their shared structural features and potential as radiosensitizers.
Compound Description: PPA17 is a phenylpyrimidine derivative investigated for its potential as a radiosensitizer in lung cancer cells. Like other compounds in the series, it inhibited cell viability by over 50% and caused cell cycle arrest at the G2/M phase.
Relevance: PPA17 shares the benzamide core and N-methyl substitution with N-benzyl-4-[amino]-N-methylbenzamide, but differs in the presence of a phenylpyrimidine ring linked to the aniline nitrogen instead of the sulfonamide group. The inclusion of PPA17 as a related compound is due to its investigation in the same research as the target compound, highlighting the exploration of similar structural motifs for radiosensitizing properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.